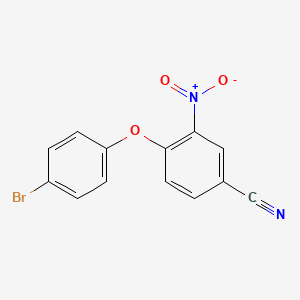![molecular formula C18H14N4 B5777838 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with various biological targets. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders. This compound has also been found to exhibit anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its ability to interact with various biological targets. This makes it a valuable tool for investigating various biological processes. Additionally, the synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One area of research is the development of this compound as a therapeutic agent for cancer and neurological disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological targets. Finally, the synthesis of this compound can be further optimized to improve its yield and purity, making it more accessible for scientific research applications.
合成法
The synthesis of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with 3-pyridinecarboxaldehyde and phenylhydrazine. This reaction yields the desired compound in moderate to high yields. The synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications.
科学的研究の応用
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to have various scientific research applications due to its ability to interact with various biological targets. This compound has been used to investigate the role of protein kinases in cancer, the regulation of inflammation, and the modulation of neurotransmitter receptors. Additionally, this compound has been used as a tool for drug discovery, as it has been found to exhibit promising activity against various disease targets.
特性
IUPAC Name |
2-methyl-3-phenyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-17(14-6-3-2-4-7-14)18-20-11-9-16(22(18)21-13)15-8-5-10-19-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHJWRIAKFQKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
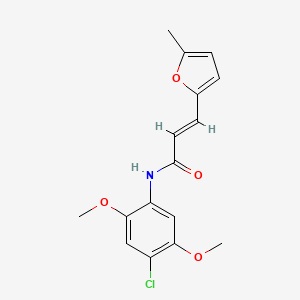
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
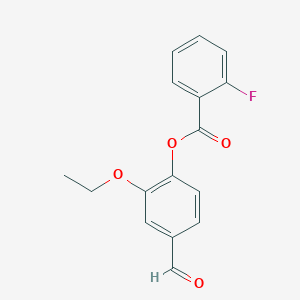
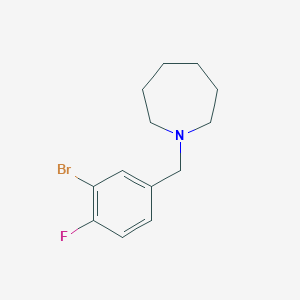
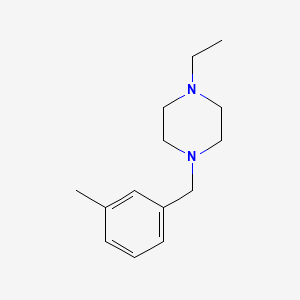

![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
